1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one

C–H functionalization organolithium chemistry regioselective synthesis

1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1263215-03-7; IUPAC: 1-(2-ethyl-5-methylpyrazol-3-yl)ethanone) is a disubstituted N-alkyl pyrazole derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g·mol⁻¹. The compound features an acetyl substituent at the pyrazole C5 position, a methyl group at C3, and an ethyl group on N1, distinguishing it regioisomerically from the more common 3-acetyl isomer (CAS 165743-69-1).

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1263215-03-7
Cat. No. B2433497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one
CAS1263215-03-7
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)C
InChIInChI=1S/C8H12N2O/c1-4-10-8(7(3)11)5-6(2)9-10/h5H,4H2,1-3H3
InChIKeyHRGLBAGWPAAMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1263215-03-7): Procurement-Relevant Identity, Physicochemical Profile, and In-Class Context


1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1263215-03-7; IUPAC: 1-(2-ethyl-5-methylpyrazol-3-yl)ethanone) is a disubstituted N-alkyl pyrazole derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g·mol⁻¹ . The compound features an acetyl substituent at the pyrazole C5 position, a methyl group at C3, and an ethyl group on N1, distinguishing it regioisomerically from the more common 3-acetyl isomer (CAS 165743-69-1) . Commercially available at 95% purity, the compound has a calculated TPSA of 34.89 Ų, LogP of 1.41, zero hydrogen bond donors, and three hydrogen bond acceptors . It belongs to the broader class of 1-alkyl-5-acetylpyrazoles, a family of heterocyclic building blocks with demonstrated utility in medicinal chemistry, particularly as intermediates for kinase inhibitor scaffolds [1].

Why 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one Cannot Be Casually Substituted by Regioisomeric or In-Class Analogs


Within the C8H12N2O N-alkyl-acetylpyrazole family, at least four distinct regioisomers exist—differing only in the positional arrangement of the acetyl, methyl, and ethyl groups on the pyrazole ring. Despite sharing identical molecular formula, molecular weight, LogP, and TPSA values, these isomers exhibit profoundly different chemical reactivities that preclude simple interchange in synthesis or biological testing . A landmark study by Ahmed et al. (J. Org. Chem. 2016) demonstrated that 3-alkylpyrazoles are readily deprotonated by n-butyllithium at the C5 position, whereas the 5-alkylpyrazole isomers remain completely unreactive under identical conditions—a phenomenon arising from differential π-resonance and electrostatic interactions within the pyrazole ring [1]. For the target compound, substitution of the 5-acetyl isomer with the 3-acetyl isomer (CAS 165743-69-1) would thus fundamentally alter the regiochemical outcome of any C–H functionalization strategy targeting the vacant ring position. Furthermore, oxidation studies on analogous pyrazolyl-ethanols have shown divergent product distributions between 3- and 5-substituted isomers, with 5-substituted variants undergoing decarbonylation pathways not observed for their 3-substituted counterparts [2]. These reactivity differences have direct consequences for multi-step synthetic routes, SAR interpretation, and the reproducibility of published protocols.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one vs. Closest Analogs


Regiochemical Deprotonation Reactivity: 5-Acetyl Isomer vs. 3-Acetyl Isomer

The target compound, bearing the acetyl group at the pyrazole C5 position, belongs to the 5-alkylpyrazole subclass. According to the systematic study by Ahmed and Mezei (J. Org. Chem. 2016), N-protected 5-alkylpyrazoles are completely unreactive toward deprotonation by n-butyllithium (nBuLi), whereas the corresponding 3-alkylpyrazole isomers undergo facile deprotonation at the vacant C5 position. This means the 3-acetyl isomer (CAS 165743-69-1), with its acetyl at C3 and a vacant C5, can be selectively functionalized at C5 via lithiation-electrophile trapping, while 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one cannot participate in this reaction manifold at all—representing a qualitative, binary difference in synthetic utility [1]. This reactivity dichotomy has been computationally attributed to diminished π-resonance in the 5-alkylpyrazolate anion rather than electron-pair repulsion [1].

C–H functionalization organolithium chemistry regioselective synthesis

Synthetic Accessibility via Malonate Route: Overall Yield Comparison

A general three-step method for preparing isomeric 5-acetylpyrazoles—including the target compound—was reported by Taydakov and Krasnoselskiy (J. Heterocycl. Chem. 2012). The route proceeds from the corresponding pyrazole-carboxylic acid via formation of diethyl [(1-alkyl-1H-pyrazolyl)carbonyl]malonate, followed by hydrolysis and decarboxylation, delivering 5-acetylpyrazoles in 48–82% overall yield without isolation of intermediates [1]. This contrasts with the synthesis of the 3-acetyl isomer, which typically requires a different disconnection strategy or can be accessed via direct electrophilic acylation of N-substituted pyrazoles at the 4-position using carboxylic acid anhydrides in the presence of concentrated H₂SO₄, as described in a subsequent report by the same authors (Synthesis 2013) . The 5-acetyl isomer is not directly accessible through this electrophilic acylation route, which selectively provides 4-acylpyrazoles.

pyrazole synthesis decarboxylative hydrolysis process chemistry

Commercial Purity Specification: 5-Acetyl vs. 3-Acetyl Isomer from a Common Vendor

From the same commercial supplier (Leyan), the target 5-acetyl compound (CAS 1263215-03-7) is listed at 95% purity (Product No. 1368917) , while the corresponding 3-acetyl regioisomer (CAS 165743-69-1) is offered at a higher purity of 98% (Product No. 2236764) . Both compounds share identical molecular formula (C8H12N2O), molecular weight (152.19), TPSA (34.89), LogP (1.41402), hydrogen bond acceptor count (3), and hydrogen bond donor count (0). The 3-percentage-point purity differential may reflect differences in synthetic accessibility, purification difficulty, or commercial demand, and should be factored into procurement specifications when the 5-acetyl isomer is required for downstream applications with stringent purity requirements.

chemical procurement purity specification quality control

Building Block Validation: Sub-nanomolar ATR Kinase Inhibitor Incorporates the 5-(1-Ethyl-3-methyl-1H-pyrazolyl) Substructure

The 1-ethyl-3-methyl-1H-pyrazol-5-yl substructure has been validated in a potent kinase inhibitor scaffold. Patent US9549932 (Bayer Pharma AG) discloses 4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridine, which inhibits human serine/threonine-protein kinase ATR with an IC50 of 5.71 nM (pH 7.0, full-length human ATR protein co-expressed with ATRIP) [1]. This demonstrates that the precise 5-acetyl-substituted pyrazole building block can be elaborated into a highly potent biological probe molecule through further synthetic manipulation—a pathway not directly accessible from the 3-acetyl or 4-acetyl isomers without altering the substitution geometry of the final inhibitor. The 5-position attachment geometry places the pyrazole ring as a vector projecting from the naphthyridine core in a specific spatial orientation critical for ATR kinase binding.

kinase inhibitor ATR medicinal chemistry SAR

Divergent Oxidative Fate: 5-Pyrazolyl vs. 3-Pyrazolyl Isomers Under Oxidative Conditions

In a comparative oxidation study of isomeric 2-(pyrazolyl)ethanols (2020), the 5-substituted pyrazolyl isomer underwent exclusive oxidation to pyrazole-5-carboxylic acid via a decarbonylation pathway, whereas the corresponding 3-substituted pyrazolyl isomer yielded a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid under identical conditions [1]. Although this study employed hydroxyethyl rather than acetyl substituents, the divergent oxidative behavior between 5- and 3-pyrazolyl substitution positions provides a class-level precedent that the 5-acetyl compound may exhibit distinct stability and metabolic profiles compared to its 3-acetyl isomer when subjected to oxidizing environments—relevant for applications involving reactive chemical transformations or biological metabolism studies.

oxidative metabolism functional group interconversion regiochemical stability

Physicochemical Property Parity with Distinct Reactivity: Isomer Comparison

Computed physicochemical properties for the target 5-acetyl compound (CAS 1263215-03-7) and its 3-acetyl isomer (CAS 165743-69-1) are essentially identical: both have molecular weight 152.19, TPSA 34.89 Ų, LogP 1.41402, three hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds . The 3-acetyl isomer has a predicted boiling point of 254.0±20.0 °C and a predicted density of 1.06±0.1 g·cm⁻³ . While the target compound's boiling point and density data are less commonly tabulated, the near-identical computed descriptors suggest similar chromatographic retention and solubility behavior. This physicochemical parity means that analytical methods (HPLC, LC-MS) developed for one isomer may not adequately resolve the other without deliberate method optimization—a critical consideration for quality control and purity verification in procurement.

physicochemical profiling chromatographic behavior ADME prediction

Recommended Research and Industrial Application Scenarios for 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-Pyrazolyl-Substituted Kinase Inhibitor Scaffolds

The validated precedent of ATR kinase inhibition (IC50 = 5.71 nM) for a 1,7-naphthyridine scaffold bearing the 5-(1-ethyl-3-methyl-1H-pyrazolyl) substituent [1] establishes this building block as a credible starting point for kinase inhibitor discovery programs. Researchers designing ATP-competitive kinase inhibitors that require a specific pyrazole projection vector from a heterocyclic core should select the 5-acetyl isomer specifically, as the 3-acetyl isomer would alter the spatial orientation of the pyrazole ring. The 95% commercial purity specification is adequate for initial library synthesis; for lead optimization, additional purification (e.g., flash chromatography or recrystallization) may be warranted.

Synthetic Methodology Development: C–H Functionalization at the C4 Position of 5-Substituted Pyrazoles

The complete inertness of 5-alkylpyrazoles toward nBuLi-mediated deprotonation [2] makes this compound an ideal substrate for developing alternative C4-functionalization methodologies that do not rely on directed ortho-metallation. This includes transition-metal-catalyzed C–H activation, halogenation, or radical-based functionalization approaches. The compound's vacant C4 position, combined with the non-participating 5-acetyl group, provides a clean system for reaction discovery without competing lithiation pathways.

Analytical Reference Standard for Regioisomer Resolution

Given the near-identical computed physicochemical properties (MW, LogP, TPSA) of the 5-acetyl and 3-acetyl isomers , this compound serves as an essential reference standard for developing HPLC or SFC methods capable of resolving co-eluting regioisomers. Analytical laboratories supporting process chemistry or QC workflows should procure both isomers to validate method specificity, as the 3-percentage-point purity differential (95% vs. 98%) between commercially available batches underscores the need for independent identity confirmation.

Oxidative Metabolism and Stability Studies of 5-Substituted Heterocycles

The class-level evidence that 5-pyrazolyl-substituted compounds undergo exclusive decarbonylation upon oxidation, in contrast to the mixed product profile of 3-substituted analogs [3], makes this compound a useful probe for studying oxidative degradation pathways of 5-substituted pyrazoles. Drug metabolism and pharmacokinetics (DMPK) groups investigating pyrazole-containing drug candidates can use this compound to benchmark the oxidative stability of the 5-substituted pyrazole motif and inform structure-metabolism relationship (SMR) analyses.

Quote Request

Request a Quote for 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.